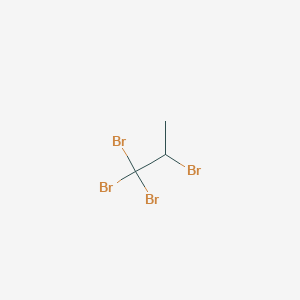
1,1,1,2-Tetrabromopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromopropane can be synthesized through the bromination of propane. The reaction typically involves the addition of bromine (Br2) to propane (C3H8) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective bromination of the propane molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where propane is reacted with bromine in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purified this compound is collected and stored under appropriate conditions to prevent decomposition.
化学反応の分析
Types of Reactions
1,1,1,2-Tetrabromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Products include alcohols, amines, or other substituted hydrocarbons.
Elimination: Products include alkenes or alkynes.
Reduction: Products include less brominated hydrocarbons or fully reduced hydrocarbons.
科学的研究の応用
1,1,1,2-Tetrabromopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: It is used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,1,2-tetrabromopropane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double or triple bonds. The pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,1,2,2-Tetrabromopropane: Another isomer with different bromine atom positions.
1,1,1,3-Tetrabromopropane: Another isomer with bromine atoms at different positions.
Uniqueness
1,1,1,2-Tetrabromopropane is unique due to its specific bromine atom arrangement, which influences its reactivity and applications. Its high density and ability to undergo various chemical reactions make it valuable in both research and industrial applications.
特性
CAS番号 |
72108-72-6 |
|---|---|
分子式 |
C3H4Br4 |
分子量 |
359.68 g/mol |
IUPAC名 |
1,1,1,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-2(4)3(5,6)7/h2H,1H3 |
InChIキー |
DNDPPWHDBXKSGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(Br)(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


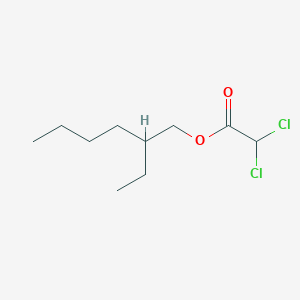
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
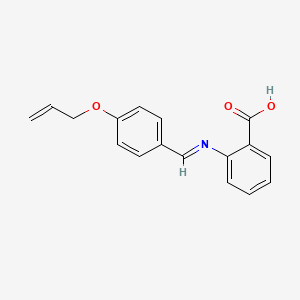
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
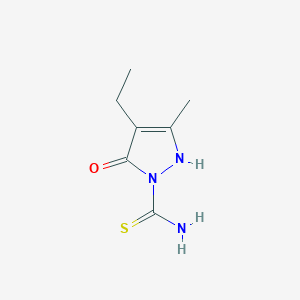
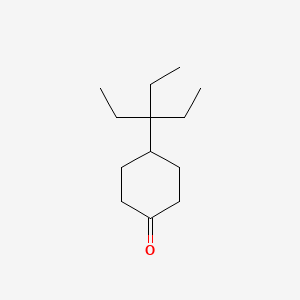
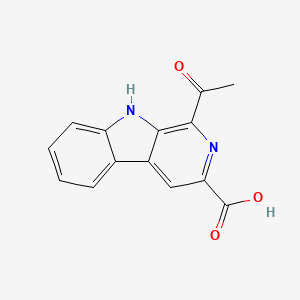
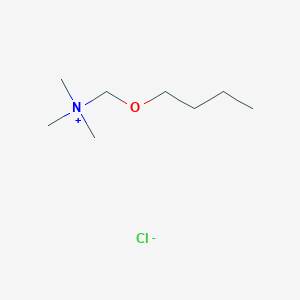
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)

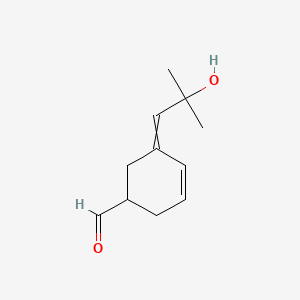
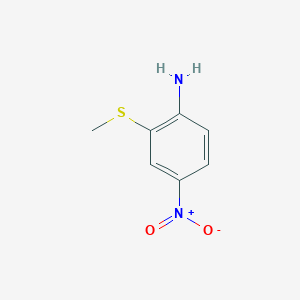
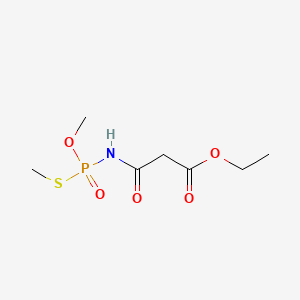
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
